1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea is an organic compound that features a unique structure combining bifuran and phenethylurea moieties. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The bifuran component is derived from furan, a heterocyclic organic compound, while the phenethylurea part is known for its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran component can be synthesized through the reaction of furfural with appropriate reagents to form bifuran derivatives.
Coupling with Phenethylurea: The bifuran derivative is then coupled with phenethylurea under suitable conditions. This step often involves the use of coupling agents such as carbodiimides or other activating agents to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenethylurea moiety, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized bifuran derivatives.
Reduction: Reduced bifuran or phenethylurea derivatives.
Substitution: Substituted phenethylurea derivatives.
Scientific Research Applications
1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Poly(butylene furanoate): A polymer derived from furan, used in bioplastics.
2,5-Furandicarboxylic Acid: A precursor for various furan-based compounds.
Furan Derivatives: Compounds with similar furan structures, studied for their biological activities.
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-phenethylurea is unique due to its combination of bifuran and phenethylurea moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(23-16)15-9-11-22-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHLLZHZAHVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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